3-Acetyl-2-(3-methylphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using acetic anhydride to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern on the thiazole ring, which can impart distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C13H15NO3S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
3-acetyl-2-(3-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO3S/c1-8-4-3-5-10(6-8)12-14(9(2)15)11(7-18-12)13(16)17/h3-6,11-12H,7H2,1-2H3,(H,16,17) |
InChI Key |
NSPMXKUWUQZFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2N(C(CS2)C(=O)O)C(=O)C |
Origin of Product |
United States |
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